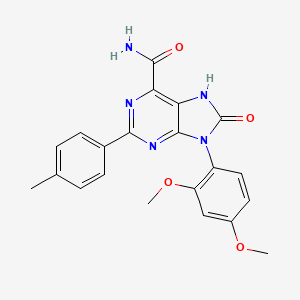

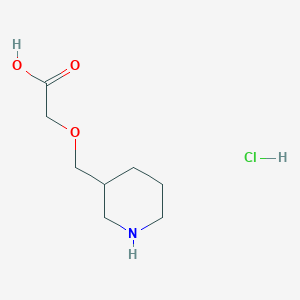

![molecular formula C18H24N4O4 B2497027 Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate CAS No. 941954-56-9](/img/structure/B2497027.png)

Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives, including the one , are of significant interest due to their diverse biological activities and their use in medicinal chemistry. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The synthesis and analysis of such derivatives provide insights into their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multi-step reactions, starting from simple precursors like amino acids, aldehydes, and ketones. For instance, the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines demonstrates the complexity and creativity involved in constructing these molecules, including cyclization reactions and substitutions (Paronikyan et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can adopt various conformations depending on substitutions and interactions with other parts of the molecule. X-ray crystallography often reveals these structures, showing non-planar conformations and hydrogen bonding that influence the compound's reactivity and physical properties (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidations. These reactions can significantly alter the chemical properties of the derivatives, leading to the formation of new compounds with potential biological activities. For example, the conversion of ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates using potassium peroxydisulfate showcases the reactivity of these compounds (Memarian & Farhadi, 2009).

科学的研究の応用

Synthesis and Functionalization

Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate is a compound that has been utilized in various synthetic pathways to create highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This method demonstrates the compound's role in synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, highlighting its significance in organic chemistry for creating complex molecular architectures with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Anticancer and Antihypertensive Activities

Compounds derived from this compound have been investigated for their potential biological activities. Notably, derivatives have displayed potent anticancer activity against colon HCT-116 human cancer cell lines, suggesting their possible use in developing new anticancer agents. This opens avenues for further research into their mechanism of action and potential therapeutic applications (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, certain dihydropyrimidine derivatives have shown promising antihypertensive activity, which indicates a potential for the development of new antihypertensive drugs, showcasing the compound's versatility in contributing to the discovery of new pharmacologically active molecules (Rana, Kaur, & Kumar, 2004).

Antibacterial Activity

Further exploration into the derivatives of this compound has led to the discovery of compounds with antistaphylococcal activity. This finding is significant for the field of medicinal chemistry, as it contributes to the ongoing search for new antibacterial agents capable of combating resistant strains of bacteria, offering a potential pathway for the development of novel antibacterial therapies (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

特性

IUPAC Name |

ethyl 1-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-5-26-17(24)12-6-8-22(9-7-12)14-11(2)10-19-15-13(14)16(23)21(4)18(25)20(15)3/h10,12H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVISNHPAYMZATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)